molecular formula C8H9NO2 B2559437 3-(Prop-2-yn-1-yl)piperidine-2,6-dione CAS No. 1343895-36-2

3-(Prop-2-yn-1-yl)piperidine-2,6-dione

Cat. No.: B2559437
CAS No.: 1343895-36-2
M. Wt: 151.165
InChI Key: BJMLJRJZWPYOLJ-UHFFFAOYSA-N
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Description

3-(Prop-2-yn-1-yl)piperidine-2,6-dione is a heterocyclic compound that features a piperidine ring with a prop-2-yn-1-yl substituent at the 3-position and two keto groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Prop-2-yn-1-yl)piperidine-2,6-dione can be achieved through a multi-step process. One efficient method involves the use of acetates and acrylamides as starting materials. The reaction proceeds via Michael addition followed by intramolecular nucleophilic substitution, promoted by potassium tert-butoxide. This method is notable for its functional group tolerance and can be performed under solvent-free conditions, yielding the desired product in good quantities .

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up to the kilo level. The process involves the same fundamental steps but is optimized for larger quantities, ensuring high yield and purity. The method’s robustness allows for the production of significant amounts of this compound, making it suitable for further applications in drug development and other industries .

Chemical Reactions Analysis

Types of Reactions

3-(Prop-2-yn-1-yl)piperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form more complex structures.

    Reduction: Reduction reactions can modify the keto groups, leading to different derivatives.

    Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in synthetic chemistry and drug development .

Scientific Research Applications

3-(Prop-2-yn-1-yl)piperidine-2,6-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Prop-2-yn-1-yl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Piperidine-2,6-dione: Lacks the prop-2-yn-1-yl substituent but shares the core structure.

    3-(Prop-2-yn-1-yl)piperidine: Similar structure but without the keto groups at the 2 and 6 positions.

Uniqueness

3-(Prop-2-yn-1-yl)piperidine-2,6-dione is unique due to the presence of both the prop-2-yn-1-yl group and the keto groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in synthetic chemistry and a valuable compound in drug development .

Properties

IUPAC Name

3-prop-2-ynylpiperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-2-3-6-4-5-7(10)9-8(6)11/h1,6H,3-5H2,(H,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMLJRJZWPYOLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC1CCC(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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